molecular formula C8H17NO B2704565 1-(Oxan-4-yl)propan-2-amine CAS No. 854697-70-4

1-(Oxan-4-yl)propan-2-amine

Cat. No.: B2704565
CAS No.: 854697-70-4
M. Wt: 143.23
InChI Key: PTJCOUYZLVVANE-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)propan-2-amine is a secondary amine characterized by a tetrahydropyran (oxane) ring substituted at the 4-position of the propan-2-amine backbone. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (calculated from its free base structure). The compound’s CAS Registry Number is 55933-85-2 (hydrochloride salt form) .

Properties

IUPAC Name

1-(oxan-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9)6-8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJCOUYZLVVANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Oxan-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of oxane derivatives with propan-2-amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-(Oxan-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include oxan-4-yl ketones and related derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions, resulting in the formation of substituted oxan-4-yl derivatives.

Scientific Research Applications

1-(Oxan-4-yl)propan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituted Amphetamines

Compounds sharing the propan-2-amine backbone with aryl or heteroaryl substituents exhibit diverse pharmacological profiles:

Compound Name Structural Features Molecular Weight (g/mol) Key Pharmacological Activities References
1-(Oxan-4-yl)propan-2-amine Oxane ring at 4-position 143.23 Limited data; potential CNS modulation
4-Methoxyamphetamine 4-Methoxy-phenyl substituent 165.23 Serotonergic activity; stimulant effects
2,5-DMA 2,5-Dimethoxy-phenyl substituent 195.26 Psychedelic; 5-HT2A receptor agonist
DOB 4-Bromo-2,5-dimethoxy-phenyl substituent 274.15 Potent hallucinogen; 5-HT2A/2C agonist
4-Methylamphetamine 4-Methyl-phenyl substituent 149.24 Stimulant; dopaminergic/noradrenergic effects

Key Differences :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 2,5-DMA) enhance serotonin receptor affinity, while bulky groups (e.g., bromo in DOB) increase potency and duration of action .
  • Heterocyclic vs.

Heterocyclic Derivatives

  • 5-APDB & 6-APDB : Dihydrobenzofuran analogs (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) show entactogen effects similar to MDA but with reduced neurotoxicity .
  • Selenium-Containing Analogs: β-Selenoamines like C1 and C2 (e.g., 1-phenyl-3-(p-tolylselanyl)propan-2-amine) demonstrate enhanced antioxidant activity compared to diselenides like DPDS .

Pharmacological Profiles

Receptor Affinity and Selectivity

  • Serotonin Receptors: Substituted amphetamines (e.g., 2,5-DMA, DOB) exhibit high affinity for 5-HT2A receptors, driving hallucinogenic effects . In contrast, 4-methoxyamphetamine shows mixed serotonergic and adrenergic activity .
  • β-Arrestin Bias : Compounds like DOT (1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine) demonstrate β-arrestin2 recruitment over Gαq signaling, suggesting biased agonism at 5-HT2A receptors .

Physicochemical Properties

Compound Solubility LogP (Predicted) Notes
This compound Likely moderate (oxane enhances polarity) ~1.2 Oxane ring may improve water solubility vs. phenyl analogs
4-Methoxyamphetamine Soluble in acidic conditions (salt forms) ~1.8 Hydrochloride salt used in pharmaceuticals
DOB Low aqueous solubility ~3.1 Bromine increases lipophilicity

Biological Activity

1-(Oxan-4-yl)propan-2-amine, also known as this compound hydrochloride, is a compound with significant potential in pharmacological research. Its unique structural features, including a propan-2-amine backbone and an oxane ring, suggest diverse biological activities. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.

The molecular formula of this compound hydrochloride is C8H18ClNO, with a molecular weight of approximately 179.69 g/mol. The compound is classified as an irritant under GHS hazard classifications, necessitating careful handling in laboratory settings.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key findings include:

  • Binding Affinity : Interaction studies demonstrate its binding affinity with multiple biological targets, which is critical for understanding its pharmacodynamics and pharmacokinetics.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, similar compounds have shown significant antibacterial effects against both gram-positive and gram-negative bacteria .

Case Studies and Experimental Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antitumor Activity : A study on structurally similar compounds revealed that they could induce apoptosis in cancer cells by disrupting the cell cycle. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways, indicating potential for development as anticancer agents .
  • Cytotoxicity Assessment : Research comparing the cytotoxic effects of various compounds on human lung fibroblast cells highlighted that some derivatives of this compound exhibited minimal toxicity compared to established chemotherapeutics like Doxorubicin. This suggests a favorable safety profile for further exploration .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, focusing on optimizing yield and purity while ensuring safety. Common approaches include:

  • Nucleophilic Substitution : The amine functional group allows for nucleophilic substitution reactions, essential for generating derivatives with enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Oxan-4-yl)propan-2-amines hydrochlorideC8H18ClNODifferent amino group position
1-(Pyrrolidin-2-yl)propan-2-amines hydrochlorideC8H18ClNContains a pyrrolidine ring
1-(Tetrahydrofuran-2-yl)propan-2-aminesC8H17NOFeatures a tetrahydrofuran ring affecting solubility

The distinct oxane structure of 1-(Oxan-4-yl)propan-2-amines may impart unique physical and chemical properties, influencing its biological activity and applications in drug development.

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